

# Application Notes and Protocols: Electrophysiological Characterization of Dalzanemdor

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## Compound of Interest

Compound Name: *Dalzanemdor*

Cat. No.: *B11931302*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Dalzanemdor** (SAGE-718) is an investigational positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.[1][2] The NMDA receptor is crucial for synaptic plasticity, learning, and memory.[2] As an analog of the neurosteroid 24S-hydroxycholesterol, **Dalzanemdor** is being investigated for its potential to treat cognitive impairment in neurodegenerative disorders such as Alzheimer's, Parkinson's, and Huntington's disease.[1][3] Preclinical studies have shown that **Dalzanemdor** can modulate electrophysiological parameters and improve cognitive deficits in animal models of NMDA receptor hypofunction.[4][5]

These application notes provide detailed protocols for characterizing the effects of **Dalzanemdor** on neuronal activity using whole-cell patch-clamp and multi-electrode array (MEA) recording techniques.

## Core Electrophysiological Techniques

### Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique allows for high-fidelity recording of electrical properties from a single neuron.[6][7] It can be used in either voltage-clamp mode to study ion channel currents

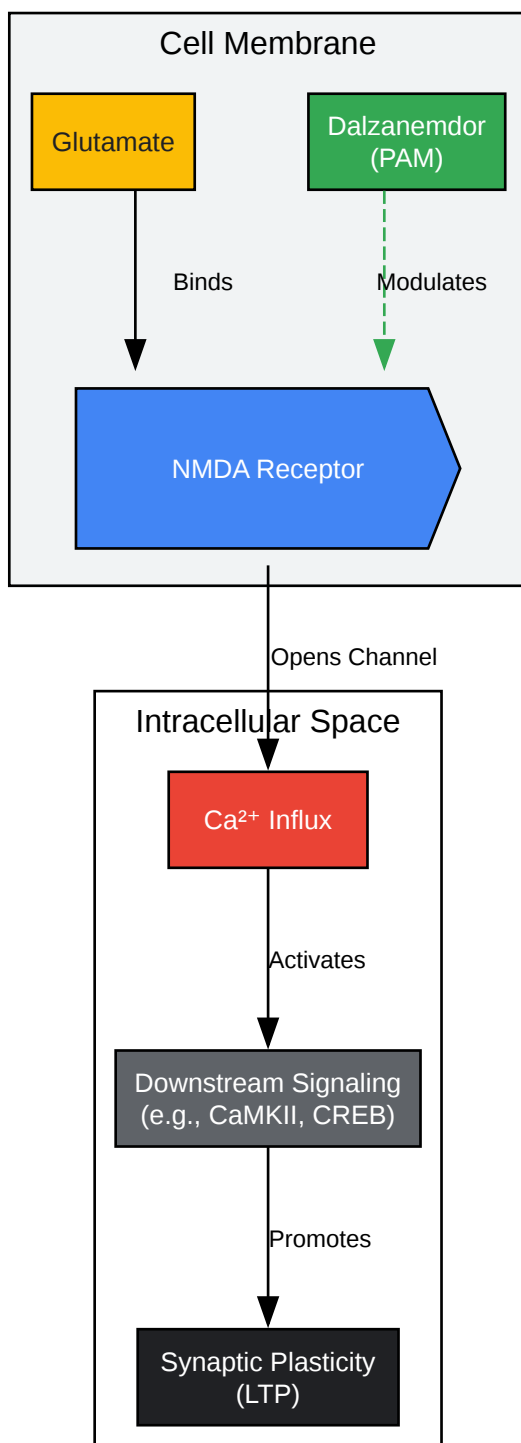
or current-clamp mode to investigate changes in membrane potential and action potential firing. [7] This method is ideal for dissecting the specific effects of **Dalzanemdor** on individual neuronal excitability and synaptic transmission.

## Multi-Electrode Array (MEA) Electrophysiology

MEAs enable the recording of spontaneous and evoked electrical activity from neuronal networks in culture or acute brain slices. [8][9] This technique is well-suited for studying network-level phenomena such as synaptic plasticity (e.g., long-term potentiation, LTP), synchronized bursting activity, and the effects of compounds on functional connectivity. [8][10]

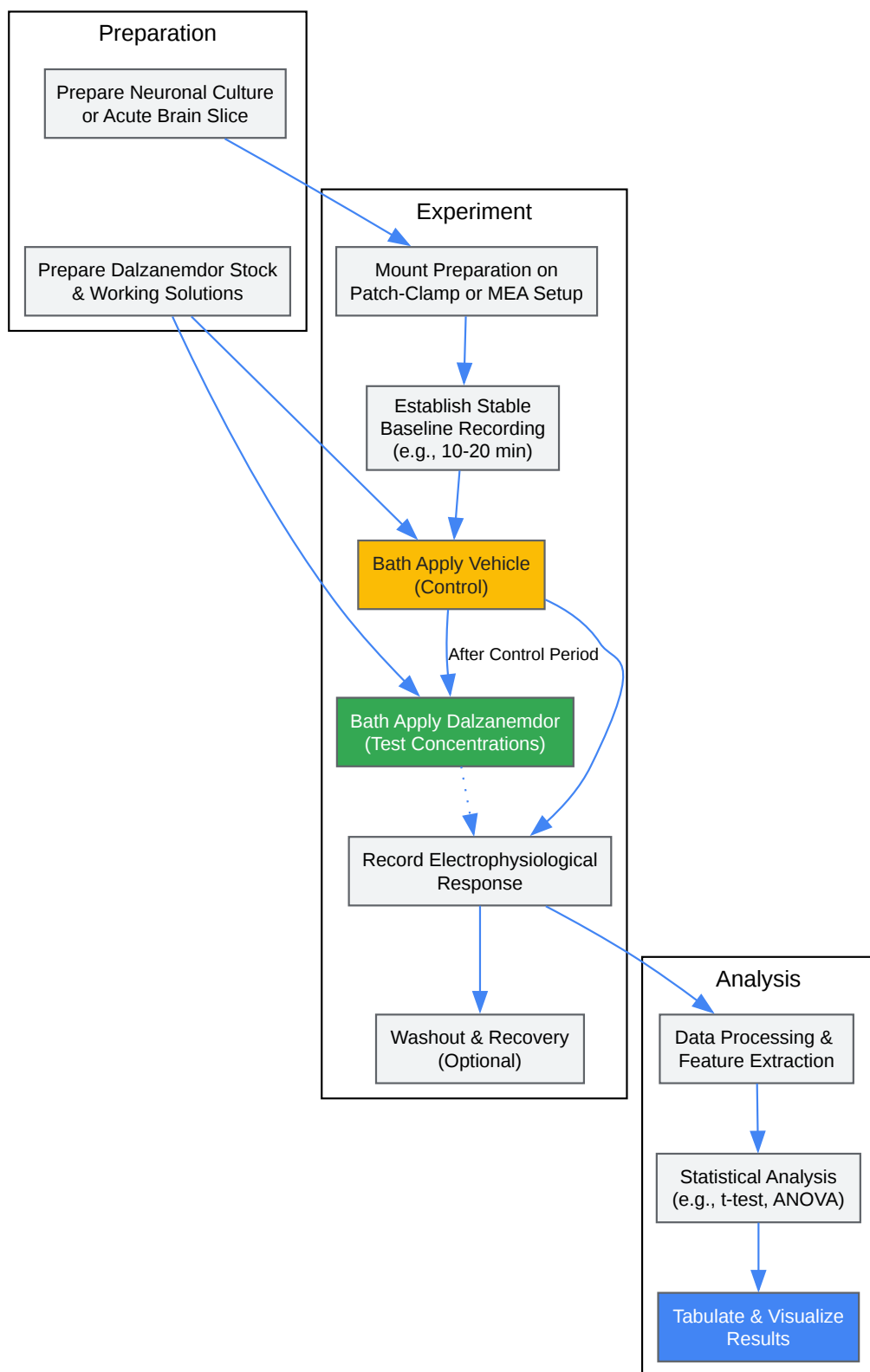
## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of **Dalzanemdor** and a general experimental workflow for its electrophysiological characterization.



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**Dalzanemdor's** modulation of the NMDA receptor signaling pathway.



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General experimental workflow for electrophysiological studies.

## Detailed Experimental Protocols

### Protocol 1: Whole-Cell Patch-Clamp Recording

This protocol details how to assess the effect of **Dalzanemdor** on intrinsic excitability and synaptic activity in cultured neurons or acute brain slices.

#### 1. Preparation of Solutions:

- Artificial Cerebrospinal Fluid (aCSF): (in mM) 126 NaCl, 3 KCl, 2 MgSO<sub>4</sub>, 2 CaCl<sub>2</sub>, 1.25 NaH<sub>2</sub>PO<sub>4</sub>, 26.4 NaHCO<sub>3</sub>, and 10 glucose.[\[7\]](#) Bubble with 95% O<sub>2</sub>/5% CO<sub>2</sub> for at least 30 minutes before use.
- Internal Solution (for Voltage-Clamp): (in mM) 130 Cs-gluconate, 10 HEPES, 10 EGTA, 5 TEA-Cl, 4 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.3 with CsOH.
- Internal Solution (for Current-Clamp): (in mM) 135 K-gluconate, 10 HEPES, 2 MgCl<sub>2</sub>, 0.2 EGTA, 4 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.3 with KOH.
- **Dalzanemdor** Stock Solution: Prepare a 10 mM stock in DMSO. Store at -20°C. Dilute to final working concentrations (e.g., 10 nM, 100 nM, 1 μM) in aCSF on the day of the experiment. Ensure the final DMSO concentration is <0.1%.

#### 2. Recording Procedure:

- Prepare acute hippocampal slices (300-400 μm) or plate cultured neurons on coverslips.[\[6\]](#)  
[\[11\]](#)
- Transfer a slice/coverslip to the recording chamber and perfuse with oxygenated aCSF at 1.5-2 mL/min.[\[7\]](#)
- Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.[\[6\]](#)  
[\[7\]](#)
- Establish a gigaseal (>1 GΩ) on a target neuron and then rupture the membrane to achieve whole-cell configuration.[\[12\]](#)
- Allow the cell to stabilize for 5-10 minutes.

- **Baseline Recording:** Record baseline activity for 10 minutes.
  - **Voltage-Clamp:** Hold the cell at -70 mV to record spontaneous excitatory/inhibitory postsynaptic currents (sEPSCs/sIPSCs).
  - **Current-Clamp:** Inject current steps to elicit action potentials and determine the resting membrane potential.
- **Drug Application:** Switch the perfusion to aCSF containing the desired concentration of **Dalzanemdor**.
- **Data Acquisition:** Record for 20-30 minutes during drug application.
- **Washout:** Perfuse with standard aCSF to observe recovery.

## Protocol 2: Multi-Electrode Array (MEA) Recording

This protocol is designed to evaluate the effect of **Dalzanemdor** on network activity and synaptic plasticity (LTP).

### 1. Preparation:

- **Cell Culture:** Plate primary cortical or hippocampal neurons onto MEA plates coated with Poly-D-lysine.<sup>[13]</sup> Maintain cultures for at least 17-21 days to allow for network maturation.<sup>[13]</sup>
- **Solutions:** Use oxygenated aCSF as described in Protocol 1. Prepare **Dalzanemdor** working solutions in aCSF.

### 2. Recording Procedure:

- Place the MEA plate on the recording platform, pre-warmed to 37°C.<sup>[13]</sup> Allow the culture to equilibrate for 10 minutes.
- **Baseline Recording:** Record spontaneous network activity for 20 minutes to establish a stable baseline of spike rates, burst patterns, and network synchrony.

- Drug Application: Apply **Dalzanemdor** (or vehicle) to the MEA wells at desired final concentrations.
- Post-Drug Recording: Record network activity for 30-60 minutes to assess drug effects.
- LTP Induction (Optional):
  - Select a stimulating electrode and a corresponding recording electrode.
  - Record baseline field excitatory postsynaptic potentials (fEPSPs) for 10 minutes by delivering single pulses every 30 seconds.
  - Apply **Dalzanemdor** and wait 20 minutes.
  - Induce LTP using a high-frequency stimulation protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
  - Record fEPSPs for at least 60 minutes post-induction to measure the magnitude and stability of potentiation.[\[14\]](#)

## Data Presentation

Quantitative data should be organized into tables for clarity and ease of comparison.

Table 1: Effect of **Dalzanemdor** on Single-Neuron Properties (Whole-Cell Patch-Clamp)

Parameter	Vehicle (Control)	Dalzanemdor (100 nM)	Dalzanemdor (1 $\mu$ M)	p-value
Resting Membrane Potential (mV)	-68.5 $\pm$ 2.1	-68.2 $\pm$ 2.3	-67.9 $\pm$ 2.5	> 0.05
Input Resistance (M $\Omega$ )	155.3 $\pm$ 12.4	157.1 $\pm$ 11.9	154.8 $\pm$ 13.1	> 0.05
Action Potential Threshold (mV)	-45.2 $\pm$ 1.8	-47.5 $\pm$ 1.6*	-48.9 $\pm$ 1.9**	< 0.01
sEPSC Frequency (Hz)	2.1 $\pm$ 0.4	3.5 $\pm$ 0.6*	4.8 $\pm$ 0.7**	< 0.01
sEPSC Amplitude (pA)	12.3 $\pm$ 1.1	15.8 $\pm$ 1.4*	18.2 $\pm$ 1.9**	< 0.01
sIPSC Frequency (Hz)	4.5 $\pm$ 0.7	4.3 $\pm$ 0.8	4.6 $\pm$ 0.6	> 0.05

\*Data are presented as mean  $\pm$  SEM. Statistical significance indicated by \*p < 0.05, \*\*p < 0.01 compared to vehicle.

Table 2: Effect of **Dalzanemdor** on Neuronal Network Activity (MEA)

Parameter	Vehicle (Control)	Dalzanemdor (100 nM)	Dalzanemdor (1 $\mu$ M)	p-value
Mean Firing Rate (spikes/s)	0.8 $\pm$ 0.2	1.4 $\pm$ 0.3*	2.1 $\pm$ 0.4**	< 0.01
Burst Frequency (bursts/min)	3.2 $\pm$ 0.5	5.1 $\pm$ 0.7*	7.8 $\pm$ 0.9**	< 0.01
Network Synchrony Index	0.25 $\pm$ 0.04	0.38 $\pm$ 0.05*	0.52 $\pm$ 0.06**	< 0.01
LTP Magnitude (% of Baseline)	145 $\pm$ 8%	185 $\pm$ 11%*	210 $\pm$ 14%**	< 0.01



\*Data are presented as mean  $\pm$  SEM. Statistical significance indicated by \*p < 0.05, \*p < 0.01 compared to vehicle.

These protocols and data structures provide a comprehensive framework for investigating the electrophysiological effects of **Dalzanemdor**, facilitating robust and reproducible research into its therapeutic potential.

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